molecular formula C6H6O3 B7810171 2-hydroxy-6-methylpyran-4-one

2-hydroxy-6-methylpyran-4-one

Cat. No.: B7810171
M. Wt: 126.11 g/mol
InChI Key: OOKCZXGEYPSNIM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylpyran-4-one, also known as triacetic acid lactone, is a heterocyclic organic compound with the molecular formula C6H6O3. It is a derivative of pyrone and is characterized by a hydroxyl group at the second position and a methyl group at the sixth position on the pyran ring. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

2-Hydroxy-6-methylpyran-4-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methylpyran-4-one can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonic acid derivatives with acetic anhydride under acidic conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of diketene and acetone in the presence of a base catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylpyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-hydroxy-6-methylpyran-4-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions makes it a versatile compound in biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-methylpyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the second position and methyl group at the sixth position make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-hydroxy-6-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCZXGEYPSNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C=C(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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